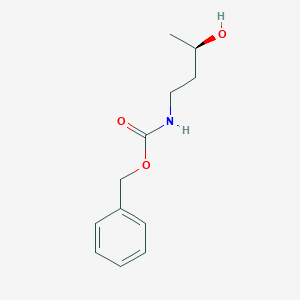
(2R)-N-Cbz-4-Aminobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-Cbz-4-Aminobutan-2-ol: is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom and a hydroxyl group on the second carbon of a four-carbon chain. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-Cbz-4-Aminobutan-2-ol typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common method is the reduction of (2R)-N-Cbz-4-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification using chromatographic techniques to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: (2R)-N-Cbz-4-Aminobutan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products:
Oxidation: (2R)-N-Cbz-4-aminobutan-2-one.
Reduction: (2R)-N-Cbz-4-aminobutan-1-ol.
Substitution: (2R)-N-Cbz-4-alkoxybutan-2-ol.
科学研究应用
Chemistry: (2R)-N-Cbz-4-Aminobutan-2-ol is used as a chiral building block in the synthesis of various complex molecules. Its protected amine group allows for selective reactions at other functional groups.
Biology: In biological research, this compound serves as a precursor for the synthesis of peptides and peptidomimetics. The Cbz protecting group is commonly used in peptide synthesis to protect the amine functionality during coupling reactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
作用机制
The mechanism of action of (2R)-N-Cbz-4-Aminobutan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions.
相似化合物的比较
(2S)-N-Cbz-4-Aminobutan-2-ol: The enantiomer of (2R)-N-Cbz-4-Aminobutan-2-ol with opposite stereochemistry.
N-Cbz-4-Aminobutan-2-one: The ketone analog of this compound.
N-Cbz-4-Aminobutan-1-ol: The primary alcohol analog of this compound.
Uniqueness: The (2R) configuration of this compound imparts specific stereochemical properties that are essential for its use in chiral synthesis. Its ability to undergo selective reactions while maintaining the integrity of the Cbz protecting group makes it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
benzyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
InChI 键 |
OOAUELNSZVJUDM-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CCNC(=O)OCC1=CC=CC=C1)O |
规范 SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
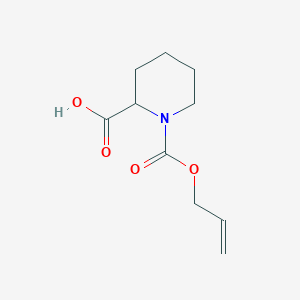
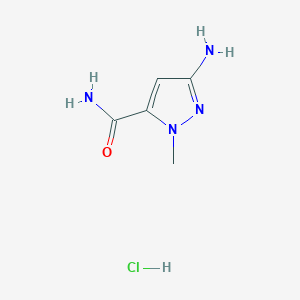

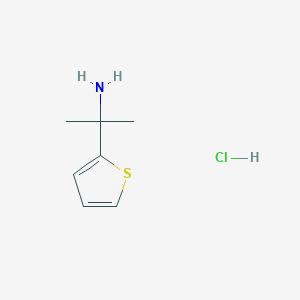
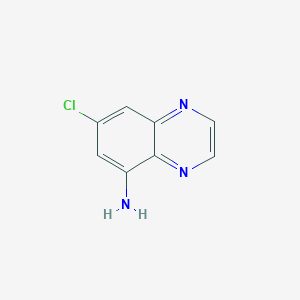
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
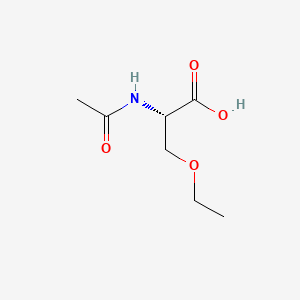
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
